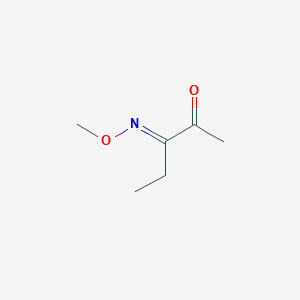

(3E)-3-methoxyiminopentan-2-one

Description

(3E)-3-Methoxyiminopentan-2-one is a ketone derivative featuring a methoxyimino (-ON=C-OCH₃) substituent at the third carbon of a pentan-2-one backbone. The E-configuration denotes the spatial arrangement of the substituents around the imine double bond, which influences its reactivity, stability, and intermolecular interactions. This compound is of interest in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and coordination complexes due to its ability to act as a ligand or intermediate.

Properties

CAS No. |

138888-70-7 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.15704 |

Synonyms |

2,3-Pentanedione, 3-(O-methyloxime) (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-methoxyiminopentan-2-one can be achieved through several methods. One common approach involves the reaction of pentan-2-one with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-methoxyiminopentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted ketones and imines.

Scientific Research Applications

(3E)-3-methoxyiminopentan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-methoxyiminopentan-2-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methoxypentan-2-one

- Structure: Lacks the imino group, featuring only a methoxy (-OCH₃) substituent at C3.

- Reactivity: Unlike (3E)-3-methoxyiminopentan-2-one, it cannot participate in tautomerization or act as a chelating agent.

- Spectroscopy : The absence of the imine group results in simpler ¹H-NMR profiles, with methoxy protons typically resonating at δ3.2–3.8 ppm .

(3Z)-3-Methoxyiminopentan-2-one

- Stereochemical Comparison: The Z-isomer exhibits distinct spatial and electronic properties due to the cis-configuration of the methoxy and pentanone groups. This affects dipole moments, solubility, and crystallization behavior.

- Stability : E-isomers are generally more thermodynamically stable than Z-isomers due to reduced steric hindrance .

3-Ethoxyiminopentan-2-one

Thiazolidinone Derivatives (e.g., Compound 9e)

- Functional Group Contrast: Compound 9e (from ) contains a thiazolidinone core and benzodioxole substituents, enabling π-π stacking and hydrogen bonding.

- Applications: Unlike this compound, such derivatives are often explored for antimicrobial or anticancer activity .

Data Tables

Table 1: Functional Group Comparison

Table 2: Spectroscopic Signatures

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| This compound | Methoxy: ~3.8; Imine CH: ~7.7 | C=O: ~200; C=N: ~160 |

| Compound 9e | Methoxy: 3.83; Aromatic: 6.92–7.38 | C=S: 193.1; C=O: 168.5 |

Research Findings and Limitations

- Synthesis : Standard procedures for oxime derivatives (e.g., condensation with hydroxylamine) apply, but stereochemical control remains challenging .

- Crystallography : Tools like SHELX are critical for resolving E/Z configurations, though modern alternatives offer enhanced automation .

- Regulatory Data: EPA listings for simpler ketones (e.g., 3-methyl-2-butanone, CAS 563-80-4) suggest frameworks for evaluating environmental persistence or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.